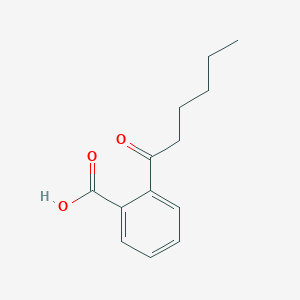

2-Hexanoylbenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hexanoylbenzoic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Esterification

Mechanism : The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols in the presence of acid catalysts (e.g., H₂SO₄).

Conditions :

-

Reagents : Alcohol (e.g., methanol, ethanol), H₂SO₄ (catalyst).

-

Temperature : Reflux conditions (~60–80°C).

Product : 2-Hexanoylbenzoate esters (e.g., methyl 2-hexanoylbenzoate).

Key Reference : Esterification of benzoic acid with alcohols is well-documented .

Formation of Acid Chlorides

Mechanism : Reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) replaces the hydroxyl group (-OH) of the carboxylic acid with a chloro group (-Cl).

Conditions :

-

Reagents : SOCl₂ or PCl₅.

-

Temperature : Room temperature or gentle heating.

Product : 2-Hexanoylbenzoyl chloride.

Key Reference : Benzoic acid derivatives react similarly to form reactive acid chlorides .

Decarboxylation

Mechanism : The carboxylic acid group undergoes thermal decomposition, often in the presence of a strong base (e.g., NaOH) or under vacuum.

Conditions :

-

Reagents : NaOH, heat (e.g., 200–250°C).

-

Product : Toluene derivatives.

Key Reference : Decarboxylation of benzoic acid derivatives typically yields aryl alkanes .

Electrochemical Reduction

Mechanism : The carboxylic acid group is reduced to a hydroxyl group (-CH₂OH) using strong reducing agents (e.g., LiAlH₄).

Conditions :

-

Reagents : LiAlH₄, ether solvent.

-

Temperature : Room temperature to reflux.

Product : 2-Hexanoylbenzyl alcohol.

Key Reference : Reduction of benzoic acid analogs to alcohols is well-established .

Sulfonation

Mechanism : The aromatic ring undergoes electrophilic substitution with sulfuric acid (H₂SO₄), directing substitution to the meta position relative to the hexanoyl group.

Conditions :

-

Reagents : Fuming H₂SO₄, high temperature (e.g., 100–150°C).

Product : Meta-sulfonic acid derivative.

Key Reference : Sulfonation of benzoic acid derivatives follows meta-directing effects .

Nitration

Mechanism : Nitration introduces a nitro (-NO₂) group at the meta position relative to the hexanoyl group using nitrating agents (e.g., HNO₃, H₂SO₄).

Conditions :

-

Reagents : HNO₃, H₂SO₄ (catalyst), low temperature (e.g., 0–10°C).

Product : Meta-nitro-substituted 2-hexanoylbenzoic acid.

Key Reference : Nitration of benzoic acid derivatives occurs at the meta position due to the electron-withdrawing carboxylic acid group .

Halogenation

Mechanism : The aromatic ring undergoes electrophilic substitution with halogens (e.g., Cl₂, Br₂) in the presence of FeCl₃, directing substitution to the meta position.

Conditions :

-

Reagents : Cl₂/Br₂, FeCl₃, room temperature.

Product : Meta-halo-substituted this compound.

Key Reference : Halogenation of benzoic acid derivatives follows meta-directing patterns .

Data Table: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Key Product |

|---|---|---|

| Esterification | Alcohol, H₂SO₄, reflux (~60–80°C) | Alkyl 2-hexanoylbenzoate esters |

| Acid Chloride Formation | SOCl₂/PCl₅, room temperature | 2-Hexanoylbenzoyl chloride |

| Amide Synthesis | Amine (e.g., NH₃), acetone | 2-Hexanoylbenzamide derivatives |

| Decarboxylation | NaOH, heat (200–250°C) | Toluene derivatives |

| Reduction | LiAlH₄, ether solvent, room temperature | 2-Hexanoylbenzyl alcohol |

| Sulfonation | Fuming H₂SO₄, 100–150°C | Meta-sulfonic acid derivative |

| Nitration | HNO₃, H₂SO₄, 0–10°C | Meta-nitro-substituted this compound |

| Halogenation | Cl₂/Br₂, FeCl₃, room temperature | Meta-halo-substituted this compound |

Research Findings and Implications

-

Versatility : The compound’s dual reactivity (aromatic ring and carboxylic acid group) allows for diverse transformations, making it a valuable precursor in organic synthesis.

-

Meta-Directing Effects : The hexanoyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position, which is critical for regioselective synthesis .

-

Reducing Agents : Strong reducing agents like LiAlH₄ are required for decarboxylation or alcohol formation, as weaker agents (e.g., NaBH₄) are ineffective for such transformations .

-

Industrial Applications : Acid chlorides and esters derived from this compound are potential intermediates in pharmaceuticals, agrochemicals, and polymer chemistry .

属性

分子式 |

C13H16O3 |

|---|---|

分子量 |

220.26 g/mol |

IUPAC 名称 |

2-hexanoylbenzoic acid |

InChI |

InChI=1S/C13H16O3/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16/h5-8H,2-4,9H2,1H3,(H,15,16) |

InChI 键 |

FNNFFONWVVWVJD-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)C1=CC=CC=C1C(=O)O |

规范 SMILES |

CCCCCC(=O)C1=CC=CC=C1C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。